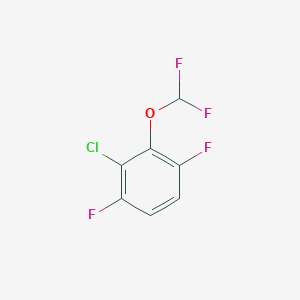

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C7H3ClF4O and exhibits a molecular weight of 214.54 grams per mole. The compound is registered under the Chemical Abstracts Service number 1261869-12-8, providing a unique identifier for this specific molecular structure. The systematic nomenclature accurately reflects the positional arrangement of substituents around the benzene ring, with the chlorine atom occupying the second position, the difluoromethoxy group at the third position, and fluorine atoms at the first and fourth positions relative to the primary carbon framework.

The compound's molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as FC1=CC=C(F)C(Cl)=C1OC(F)F, which provides a standardized method for describing the atomic connectivity and stereochemistry. This notation system facilitates database searches and computational modeling applications across various research platforms and chemical information systems.

The difluoromethoxy functional group (-OCF2H) represents a particularly noteworthy structural feature that distinguishes this compound from simpler halogenated aromatics. This group combines the electron-withdrawing properties of fluorine atoms with the ether linkage, creating unique electronic and steric characteristics that influence the compound's reactivity patterns and potential applications in synthetic chemistry.

Historical Context in Halogenated Aromatic Chemistry

The development of halogenated aromatic compounds has evolved significantly since the early investigations into electrophilic aromatic substitution reactions in the late nineteenth and early twentieth centuries. Traditional methods for introducing halogens into aromatic systems, such as the Balz-Schiemann reaction for fluorination, required harsh conditions and demonstrated limited functional group tolerance. These historical limitations prompted extensive research into alternative methodologies for accessing fluorinated aromatic compounds.

The evolution of palladium-catalyzed carbon-fluorine bond formation represents a pivotal advancement in this field, with researchers developing sophisticated ligand systems capable of promoting aryl-fluorine reductive elimination from palladium intermediates. These methodological improvements have enabled the synthesis of complex fluorinated aromatics that were previously inaccessible through conventional approaches.

Electrophilic aromatic halogenation has traditionally relied on Lewis acid catalysts such as aluminum trichloride, iron trichloride, and zinc chloride to activate halogenating reagents toward aromatic substrates. The mechanistic understanding of these processes has provided fundamental insights into how electron-withdrawing and electron-donating substituents influence the regioselectivity and efficiency of halogenation reactions.

The incorporation of multiple fluorine atoms and fluorine-containing functional groups into aromatic systems has gained prominence due to the unique properties that fluorine imparts to organic molecules. Fluorine substitution can significantly alter lipophilicity, metabolic stability, and binding interactions with biological targets, making fluorinated aromatics particularly valuable in pharmaceutical and agrochemical applications.

Position in Contemporary Fluorochemical Research

Contemporary fluorochemical research has increasingly focused on developing mild, selective methods for introducing fluorine-containing functionalities into aromatic systems. The difluoromethoxy group present in this compound represents an important target in this endeavor, as it combines the beneficial properties of fluorination with the versatility of ether linkages.

Recent advances in palladium-catalyzed cross-coupling methodologies have enabled researchers to access complex fluorinated aromatics through modular synthetic approaches. The development of specialized ligand systems, including biaryl monophosphine ligands, has proven particularly effective for promoting challenging carbon-fluorine bond formation reactions. These methodological improvements have expanded the accessible chemical space for fluorinated aromatic compounds.

The compound serves as a valuable building block for constructing more complex molecular architectures through various substitution reactions. The strategic placement of different halogen atoms around the aromatic ring provides multiple sites for further functionalization, enabling the synthesis of highly substituted aromatic systems with precisely controlled substitution patterns.

Modern synthetic approaches to accessing this compound typically involve sequential halogenation and substitution reactions, often requiring specialized conditions to achieve the desired regioselectivity. The synthesis may utilize electrophilic aromatic substitution for introducing chlorine and fluorine substituents, followed by nucleophilic substitution reactions to install the difluoromethoxy group.

General Structural Overview and Chemical Classification

This compound belongs to the broader classification of halogenated aromatic compounds, specifically representing a multiply substituted benzene derivative with mixed halogen functionalities. The compound exhibits characteristics typical of electron-deficient aromatic systems due to the combined electron-withdrawing effects of the chlorine, fluorine, and difluoromethoxy substituents.

The molecular geometry centers around a planar benzene ring with sp2-hybridized carbon atoms maintaining characteristic bond angles of approximately 120 degrees. The substituents adopt positions that minimize steric interactions while maximizing electronic stabilization through resonance and inductive effects. The difluoromethoxy group extends perpendicular to the aromatic plane, providing additional three-dimensional character to the molecular structure.

Table 1: Physical and Chemical Properties of this compound

The electronic properties of the compound reflect the cumulative influence of all substituents on the aromatic system. The electron-withdrawing nature of the halogen atoms and difluoromethoxy group significantly reduces the electron density of the benzene ring, making it less reactive toward electrophilic substitution reactions while potentially increasing its susceptibility to nucleophilic aromatic substitution under appropriate conditions.

The compound demonstrates enhanced chemical stability compared to less substituted aromatic systems, primarily due to the electron-withdrawing effects that reduce the reactivity of the aromatic ring toward oxidative processes. This stability, combined with the strategic arrangement of functional groups, makes the compound particularly valuable as an intermediate in synthetic organic chemistry applications.

Properties

IUPAC Name |

2-chloro-3-(difluoromethoxy)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-5-3(9)1-2-4(10)6(5)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCMTJNLLVAORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route:

A common approach involves the introduction of the difluoromethoxy group onto a fluorinated aromatic ring. This is typically achieved via the reaction of phenolic or related aromatic compounds with difluorocarbene reagents, which facilitate the formation of the difluoromethoxy substituent.

- Use of bases such as potassium carbonate or sodium hydride to deprotonate phenolic groups.

- Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to promote nucleophilic substitution.

- Difluorocarbene sources such as difluorocarbene precursors (e.g., chlorodifluoromethane under basic conditions).

Research Findings:

Studies indicate that difluoromethylation reactions are highly efficient when employing difluorocarbene generated in situ, often using sodium or potassium salts of difluoromethanesulfonate or similar reagents.

Aromatic Halogenation and Selective Chlorination

Method:

The aromatic ring, particularly a fluorinated benzene derivative, can be chlorinated using elemental chlorine or sulfur chlorides under controlled conditions. The presence of electron-withdrawing fluorine groups influences regioselectivity, favoring substitution at specific positions.

- Chlorination often conducted at elevated temperatures (around 80–120°C).

- Catalysts such as iron or aluminum chloride can be employed to enhance selectivity and yield.

- Solvent choice (e.g., carbon tetrachloride or chlorinated hydrocarbons) affects reaction efficiency.

Notes:

The chlorination step is critical for introducing the chlorine atom at the desired position (position 2), with regioselectivity guided by the fluorine substituents' electronic effects.

Multi-step Synthesis Pathway

Based on literature, a plausible multi-step synthesis involves:

Industrial-Scale Approaches

Flow Chemistry:

Recent advances include continuous flow reactors for difluoromethylation and chlorination, which improve safety, yield, and scalability. Catalytic systems utilizing palladium or copper complexes have been reported to enhance reaction efficiency.

- Metal catalysts such as palladium, copper, or iron compounds are used to facilitate halogenation and difluoromethylation.

- Use of specific metal salts (e.g., ferric chloride) as catalysts or reaction mediators.

Summary of Key Data

| Method | Starting Material | Reagents | Catalyst | Yield | Remarks |

|---|---|---|---|---|---|

| Difluoromethylation + Chlorination | Fluorinated phenol or benzene derivatives | Difluorocarbene precursors + Cl₂ | None / Metal catalysts | 60–85% | Efficient for aromatic fluorinated compounds |

| Direct Chlorination | Ortho-difluorobenzene | Cl₂ + Fe/AlCl₃ | Iron or aluminum chloride | Variable | Regioselectivity influenced by fluorine groups |

| Diazonium Route | Aromatic amines | Tert-butyl nitrite + BF₃·Et₂O | None | 50–70% | Suitable for large-scale synthesis |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may produce a carboxylic acid derivative .

Scientific Research Applications

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential pharmacophore in the development of new drugs due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Differences in Reactivity and Bioactivity

2-Chloro-1,4-difluoro-3-methylbenzene (CAS: 90292-64-1)

- Molecular Formula : C₇H₅ClF₂

- Molecular Weight : 162.56 g/mol

- Key Differences: The methyl group at the 3-position reduces steric hindrance compared to the bulkier difluoromethoxy group. Lower molecular weight (162.56 vs. ~190–200 g/mol for the target compound) may enhance volatility. Limited bioactivity data, suggesting a narrower application scope compared to derivatives with functionalized substituents .

2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone

- Bioactivity : Demonstrates high antifungal activity against Candida albicans and Aspergillus niger .

- Key Differences: Replacement of the difluoromethoxy group with an amino-furan moiety introduces hydrogen-bonding capacity, enhancing interaction with microbial enzymes. The naphthoquinone backbone contributes to redox activity, absent in the purely aromatic target compound .

2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene (CAS: 1099597-70-2)

Structural and Functional Comparisons

*Estimated based on structural analogs.

Agrochemical Relevance

- Halogenated Analogs: Compounds like 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (oxyfluorfen) are widely used as herbicides due to their stability and potency . The target compound’s difluoromethoxy group may offer similar persistence but with reduced phytotoxicity.

- Safety Considerations : The trifluoromethyl-substituted analog (CAS: 1099597-70-2) requires strict handling protocols, suggesting that the difluoromethoxy variant may pose fewer inhalation risks .

Pharmaceutical Potential

- Multitarget-Directed Molecules: Derivatives like 2-chloro-3-(benzylamino)-naphthalene-1,4-dione show promise in anti-Alzheimer’s research . While the target compound lacks a quinone backbone, its difluoromethoxy group could improve blood-brain barrier penetration.

- Metabolic Stability: Difluoromethoxy groups are known to resist oxidative degradation, a critical advantage over methyl or hydroxyl substituents in drug design .

Biological Activity

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClFO

- Molecular Weight : 210.56 g/mol

The presence of chlorine and difluoromethoxy groups contributes to its unique physicochemical properties, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atoms in the structure may enhance binding affinity due to their electronegative nature, which can influence the compound's pharmacodynamics.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Potential : Preliminary investigations suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated significant inhibition zones compared to control groups.

- Table 1 summarizes the antimicrobial activity against selected bacteria:

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anticancer Activity :

- In vitro studies demonstrated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability in several cancer cell lines (e.g., MCF-7 breast cancer cells).

- Table 2 presents the IC50 values for different cell lines:

Cell Line IC50 (µM) MCF-7 5.0 HeLa 6.5 A549 7.0

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.